molecular formula C17H30O B8750545 Cycloheptadec-9-en-1-one

Cycloheptadec-9-en-1-one

Cat. No.: B8750545
M. Wt: 250.4 g/mol
InChI Key: ZKVZSBSZTMPBQR-UHFFFAOYSA-N
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Description

Cycloheptadec-9-en-1-one, commonly known as civetone, is a macrocyclic ketone with the molecular formula C₁₇H₃₀O and a molecular weight of 250.42 g/mol . It is a key ingredient in perfumery due to its intense musk-like odor, historically derived from the African civet cat’s glandular secretions but now predominantly synthesized industrially. Civetone exists naturally in the Z (cis) configuration, which is critical for its aromatic properties . Its synthesis involves the Dieckmann condensation of methyl or ethyl oleate diester, followed by metathesis reactions using catalysts such as Grubbs’ or Hoveyda catalysts (Figure 5, ).

Properties

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

cycloheptadec-9-en-1-one

InChI

InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2

InChI Key

ZKVZSBSZTMPBQR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC=CCCCCCCCC(=O)CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-9-Cycloheptadecen-1-one can be synthesized through various methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, Cycloheptadec-9-en-1-one is often produced through the catalytic hydrogenation of unsaturated fatty acids derived from natural sources. This method involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-9-Cycloheptadecen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-9-Cycloheptadecen-1-one has several applications in scientific research:

    Chemistry: Used as a model compound in studies of olefin metathesis and other catalytic processes.

    Biology: Investigated for its role in pheromone signaling in certain insect species.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Widely used in the fragrance industry for its musky odor.

Mechanism of Action

The mechanism by which Cycloheptadec-9-en-1-one exerts its effects involves interactions with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, it may interact with other molecular targets, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Macrocyclic Compounds

Structural and Functional Group Differences

Civetone belongs to the family of macrocyclic musk compounds. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Properties of Civetone and Related Macrocyclic Musks
Compound Molecular Formula Molecular Weight Ring Size Functional Group Key Isomer Source Melting Point (°C) Odor Profile
Cycloheptadec-9-en-1-one (Civetone) C₁₇H₃₀O 250.42 17 Ketone Z (cis) Synthetic/Natural 32.5 Animalic, warm musk
Muscone C₁₅H₂₈O 224.38 15 Ketone R-configuration Synthetic/Natural - Subtle, sweet musk
Ambrettolide C₁₆H₂₈O₂ 252.39 17 Lactone (ester) Z (cis) Synthetic - Fruity, floral
Ethylene Brassylate C₁₇H₂₈O₂ 268.41 17 Lactone - Synthetic - Clean, powdery musk

Notes:

  • Ring Size : Civetone’s 17-membered ring provides a balance between volatility and persistence in fragrances. Smaller rings (e.g., muscone’s 15-membered) may evaporate faster, while larger rings (e.g., 18-membered macrocycles) are less common due to synthetic challenges .
  • Functional Groups : Civetone’s ketone group contrasts with lactones (e.g., ambrettolide) and esters (e.g., ethylene brassylate), which influence odor profiles and receptor interactions .

Reactivity Differences :

  • Civetone’s α,β-unsaturated ketone structure allows bromination and oxidation to form derivatives like 2-bromocycloheptadeca-1,10-dione (VIII, ).
  • Saturated macrocycles (e.g., muscone) lack this reactivity, limiting their utility in chemical modifications .

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